molecular formula C10H14O2 B2691345 Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate CAS No. 2408937-40-4

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate

Cat. No.: B2691345
CAS No.: 2408937-40-4
M. Wt: 166.22
InChI Key: ZZQUFTNRQVFWCQ-JGVFFNPUSA-N
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Description

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate: is an organic compound featuring a cyclopropane ring substituted with an ethynyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne reacts with a halogenated cyclopropane derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor technology can be employed to streamline the synthesis process, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, forming carbonyl compounds.

    Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reagents and conditions used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology and Medicine

The compound can be used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors. Its cyclopropane ring is known for imparting stability and rigidity to drug molecules, enhancing their binding affinity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the cyclopropane ring provides a rigid framework that influences the overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,2S)-2-phenylcyclopropane-1-carboxylate
  • Tert-butyl (1R,2S)-2-vinylcyclopropane-1-carboxylate
  • Tert-butyl (1R,2S)-2-propynylcyclopropane-1-carboxylate

Uniqueness

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to its analogs. This makes it particularly valuable in synthetic applications where specific reactivity is desired.

Properties

IUPAC Name

tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-5-7-6-8(7)9(11)12-10(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQUFTNRQVFWCQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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